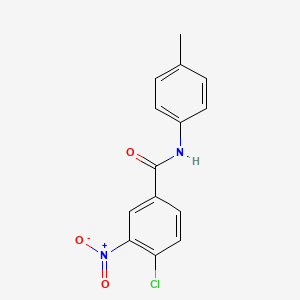

4-chloro-N-(4-methylphenyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “4-chloro-N-(4-methylphenyl)-3-nitrobenzamide” belong to a class of organic compounds known as aromatic amides. These are amides in which the nitrogen atom is part of an aromatic ring .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of an aromatic amine with a carboxylic acid or its derivative in the presence of a dehydrating agent .Molecular Structure Analysis

The molecular structure of such compounds is characterized by an aromatic ring attached to a carbonyl group (C=O), which is in turn attached to a nitrogen atom . The presence of the nitro group (-NO2) and the chloro group (-Cl) on the aromatic ring can significantly influence the compound’s reactivity .Chemical Reactions Analysis

The presence of the nitro group makes the compound more reactive towards reduction reactions. The chloro group, being a good leaving group, can be displaced by nucleophiles in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on the specific groups present in the molecule. Generally, aromatic amides like this compound are expected to have moderate to high melting points and be relatively stable .Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-methylphenyl)-3-nitrobenzamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that play a role in various physiological processes, including inflammation. By inhibiting cyclooxygenase, this compound can reduce inflammation.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, resulting in reduced inflammation. In addition, it has been shown to have anticonvulsant and antifungal activity. It has also been shown to have antioxidant activity, and to be a potent inhibitor of monoamine oxidase.

Advantages and Limitations for Lab Experiments

4-Chloro-N-(4-methylphenyl)-3-nitrobenzamide has a number of advantages and limitations when used in laboratory experiments. One advantage is its low cost and availability. It is also relatively easy to synthesize, and can be used as a starting material for the synthesis of a variety of pharmaceuticals. However, it is also relatively unstable, and can be degraded under certain conditions. In addition, it is not soluble in water, and must be dissolved in an organic solvent for use in experiments.

Future Directions

The potential applications of 4-Chloro-N-(4-methylphenyl)-3-nitrobenzamide are numerous. It could be used in the development of new pharmaceuticals, such as antibiotics, anti-inflammatory agents, anticonvulsants, and antifungals. In addition, it could be used in the synthesis of a variety of organic compounds, such as carbamates, nitriles, and aryl halides. It could also be used in the development of new peptides and peptidomimetics. Finally, it could be used in the development of new drugs for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.

Synthesis Methods

4-Chloro-N-(4-methylphenyl)-3-nitrobenzamide can be synthesized from 4-methylbenzoic acid and nitrobenzene. The reaction is carried out in an inert atmosphere, such as argon or nitrogen, at a temperature of 80-90°C. The reaction is catalyzed by a strong base, such as sodium hydroxide. The reaction is complete when the nitrobenzene has been completely consumed. The product can then be isolated by filtration and purified by recrystallization.

Scientific Research Applications

4-Chloro-N-(4-methylphenyl)-3-nitrobenzamide has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatory agents, anticonvulsants, and antifungals. In addition, it has been used in the synthesis of a number of other compounds, such as peptides, peptidomimetics, and heterocyclic compounds. It has also been used in the synthesis of a variety of organic compounds, such as carbamates, nitriles, and aryl halides.

properties

IUPAC Name |

4-chloro-N-(4-methylphenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-2-5-11(6-3-9)16-14(18)10-4-7-12(15)13(8-10)17(19)20/h2-8H,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMCOQACEIMCJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391062.png)

![8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2391063.png)

![2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2391064.png)

![2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2391065.png)

![3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea](/img/structure/B2391068.png)

![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2391070.png)

![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2391071.png)

![(Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2391077.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2391082.png)

![1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2391084.png)